molecular formula C16H15FO4 B584578 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen CAS No. 1346604-78-1

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen

Cat. No.: B584578
CAS No.: 1346604-78-1
M. Wt: 290.29
InChI Key: LJWFXMPMXFMHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves several steps. One common synthetic route includes the methylation of Flurbiprofen to introduce methoxy groups at the 3’ and 4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a methylating agent such as dimethyl sulfate or methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators.

Comparison with Similar Compounds

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen can be compared with other similar compounds such as:

The uniqueness of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen lies in its specific methoxy substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-20-14-6-4-11(9-15(14)21-2)12-5-3-10(7-13(12)17)8-16(18)19/h3-7,9H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWFXMPMXFMHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.